molecular formula C16H12 B12579824 1-Ethynyl-4-(2-phenylethenyl)benzene CAS No. 301684-13-9

1-Ethynyl-4-(2-phenylethenyl)benzene

Cat. No.: B12579824
CAS No.: 301684-13-9
M. Wt: 204.27 g/mol
InChI Key: CZTGWVKPRYCZIG-UHFFFAOYSA-N
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Description

1-Ethynyl-4-(2-phenylethenyl)benzene is an organic compound with the molecular formula C16H10 It is a derivative of benzene, featuring an ethynyl group and a phenylethenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethynyl-4-(2-phenylethenyl)benzene typically involves the following steps:

    Starting Materials: Benzene derivatives such as 1-bromo-4-ethynylbenzene and styrene.

    Reaction Conditions: The synthesis can be carried out using palladium-catalyzed coupling reactions, such as the Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-4-(2-phenylethenyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl and phenylethenyl groups to alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alkanes.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the benzene ring.

Scientific Research Applications

1-Ethynyl-4-(2-phenylethenyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-(2-phenylethenyl)benzene involves its interaction with molecular targets and pathways. The compound’s ethynyl and phenylethenyl groups can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in biological systems or material science.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethynyl-4-(phenylethynyl)benzene
  • 1-Methoxy-4-(2-phenylethenyl)benzene
  • 1,4-Bis(phenylethynyl)benzene

Uniqueness

1-Ethynyl-4-(2-phenylethenyl)benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

301684-13-9

Molecular Formula

C16H12

Molecular Weight

204.27 g/mol

IUPAC Name

1-ethynyl-4-(2-phenylethenyl)benzene

InChI

InChI=1S/C16H12/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h1,3-13H

InChI Key

CZTGWVKPRYCZIG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C=CC2=CC=CC=C2

Origin of Product

United States

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